1-Heptanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro-

Catalog No.
S13937383
CAS No.
65702-23-0
M.F
C7H4ClF11O2S
M. Wt
396.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Heptanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,7-...

CAS Number

65702-23-0

Product Name

1-Heptanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro-

IUPAC Name

3,3,4,4,5,5,6,6,7,7,7-undecafluoroheptane-1-sulfonyl chloride

Molecular Formula

C7H4ClF11O2S

Molecular Weight

396.61 g/mol

InChI

InChI=1S/C7H4ClF11O2S/c8-22(20,21)2-1-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)19/h1-2H2

InChI Key

IHLPCLQHYYNLIN-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)Cl)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

1-Heptanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro- is a specialized chemical compound that falls within the category of sulfonyl chlorides. It is characterized by a heptane backbone with a sulfonyl chloride functional group and a perfluorinated chain, which imparts unique properties to the compound. The presence of multiple fluorine atoms enhances its hydrophobicity and thermal stability, making it suitable for various applications in chemical synthesis and materials science.

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
  • Hydrolysis: In the presence of water, 1-heptanesulfonyl chloride hydrolyzes to form 1-heptanesulfonic acid and hydrochloric acid.
  • Formation of Sulfonamides: Reacting with primary or secondary amines leads to the formation of sulfonamides, which are important intermediates in pharmaceutical chemistry.

Synthesis of 1-heptanesulfonyl chloride can be achieved through several methods:

  • Direct Chlorination: Starting from heptanesulfonic acid, chlorination can be performed using thionyl chloride or phosphorus pentachloride to yield the corresponding sulfonyl chloride.
  • Fluorination: The introduction of fluorine atoms can be accomplished through radical fluorination techniques or by using fluorinating agents such as sulfur tetrafluoride in a controlled environment.
  • Multi-step Synthesis: A more complex synthesis may involve the preparation of a perfluorinated intermediate followed by functionalization to introduce the sulfonyl chloride group.

1-Heptanesulfonyl chloride has various applications:

  • Chemical Synthesis: It serves as a reagent in organic synthesis for producing sulfonamides and other derivatives used in pharmaceuticals and agrochemicals.
  • Fluorinated Polymers: The compound can be utilized in the synthesis of fluorinated polymers that exhibit enhanced chemical resistance and thermal stability.
  • Surface Modifications: Due to its unique properties, it can be used in surface modification processes to impart hydrophobic characteristics to materials.

Several compounds share structural similarities with 1-heptanesulfonyl chloride. Here are some comparable compounds:

Compound NameStructureUnique Features
1-Octanesulfonyl chlorideSimilar alkane chainLonger carbon chain enhances hydrophobicity
1-Decanesulfonyl chlorideExtended carbon chainIncreased molecular weight potentially alters solubility
1-Hexanesulfonyl fluorideFluoride instead of chlorineDifferent reactivity profile due to fluoride presence
1-Heptanesulfonic acidAcid form without chlorineMore polar nature compared to the chlorinated version

Uniqueness

The uniqueness of 1-heptanesulfonyl chloride lies in its combination of a heptane backbone with extensive fluorination and a sulfonyl chloride group. This combination provides distinct chemical reactivity and physical properties that differentiate it from other similar compounds.

XLogP3

4.5

Hydrogen Bond Acceptor Count

13

Exact Mass

395.9444880 g/mol

Monoisotopic Mass

395.9444880 g/mol

Heavy Atom Count

22

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

1-Heptanesulfonyl chloride, 3,3,4,4,5,5,6,6,7,7,7-undecafluoro-: INACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Dates

Last modified: 08-10-2024

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